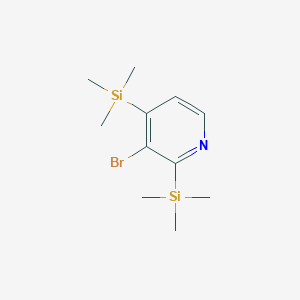
3-Bromo-2,4-bis(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-bis(trimethylsilyl)pyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it useful in a variety of research applications. In
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst in various reactions. It has been shown to activate various electrophiles, such as carbonyl compounds, in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Bromo-2,4-bis(trimethylsilyl)pyridine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-2,4-bis(trimethylsilyl)pyridine in lab experiments is its high reactivity. It is a versatile reagent that can be used in a variety of reactions. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one limitation is its cost, which can be expensive compared to other reagents.
Orientations Futures
There are several future directions for research on 3-Bromo-2,4-bis(trimethylsilyl)pyridine. One direction is the development of new synthetic methodologies using this compound. Another direction is the study of its mechanism of action in various reactions. Additionally, research can be done on the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, further studies can be done to investigate the potential biological activity of this compound.
Conclusion:
In conclusion, 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a versatile reagent that is commonly used in scientific research. Its high reactivity and low toxicity make it a useful tool in organic synthesis. Although there is limited information available on its biochemical and physiological effects, it has been shown to be safe to handle in the lab. There are several future directions for research on this compound, including the development of new synthetic methodologies and the investigation of its potential biological activity.
Méthodes De Synthèse
The synthesis of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4-dimethylpyridine, which is reacted with trimethylsilyl chloride to form 2,4-bis(trimethylsilyl)pyridine. This compound is then brominated using N-bromosuccinimide to form 3-Bromo-2,4-bis(trimethylsilyl)pyridine. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
3-Bromo-2,4-bis(trimethylsilyl)pyridine is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound is also used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Propriétés
Numéro CAS |
134391-69-8 |
|---|---|
Nom du produit |
3-Bromo-2,4-bis(trimethylsilyl)pyridine |
Formule moléculaire |
C11H20BrNSi2 |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
(3-bromo-2-trimethylsilylpyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20BrNSi2/c1-14(2,3)9-7-8-13-11(10(9)12)15(4,5)6/h7-8H,1-6H3 |
Clé InChI |
QVFKXHFAHHZXGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
SMILES canonique |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
Synonymes |
Pyridine, 3-bromo-2,4-bis(trimethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

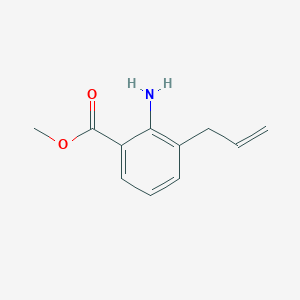
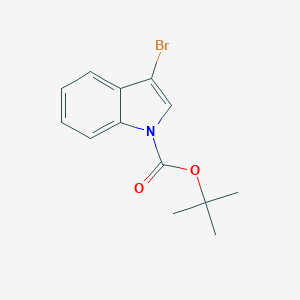
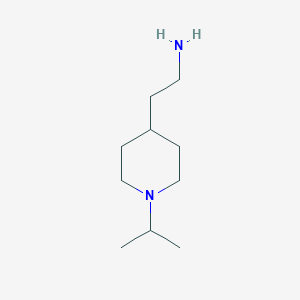
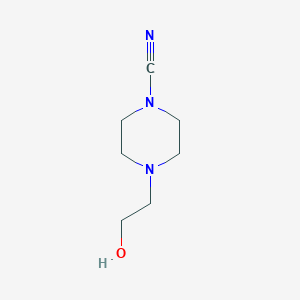
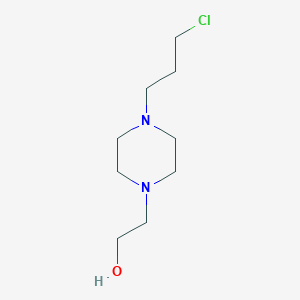

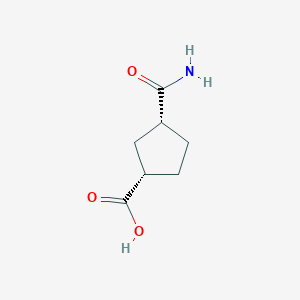
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

